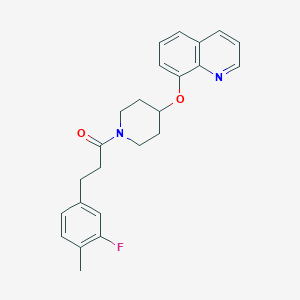
(1E)-1-(4-Methylphenyl)ethanone O-(3-amino-5-nitrophenyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-(4-Methylphenyl)ethanone O-(3-amino-5-nitrophenyl)oxime, commonly known as ANMO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ANMO is a nitroso-compound that is synthesized through a multi-step process involving the reaction of 4-methylacetophenone with hydroxylamine hydrochloride and sodium nitrite. In
Wissenschaftliche Forschungsanwendungen
ANMO has been the subject of extensive scientific research due to its potential applications in various fields. In the field of medicine, ANMO has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis. ANMO has also been shown to have anti-cancer properties and can be used as a potential chemotherapy drug. In addition, ANMO has been shown to have antioxidant properties and can be used to prevent oxidative stress-related diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of ANMO is not fully understood, but it is believed to act by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for the production of pro-inflammatory prostaglandins. ANMO has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
ANMO has been shown to have a variety of biochemical and physiological effects. In animal studies, ANMO has been shown to reduce inflammation and pain in models of arthritis. ANMO has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, ANMO has been shown to have antioxidant properties and can protect against oxidative stress-related damage.
Vorteile Und Einschränkungen Für Laborexperimente
ANMO has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. ANMO also has a long shelf life, which allows for long-term storage. However, ANMO is relatively unstable and can decompose over time, which can affect the accuracy of experimental results. In addition, ANMO has a relatively low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on ANMO. One area of research is to further investigate the mechanism of action of ANMO and its effects on various biochemical pathways. Another area of research is to explore the potential therapeutic applications of ANMO in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, research can be conducted to optimize the synthesis method of ANMO and improve its stability and solubility for use in lab experiments.
Synthesemethoden
The synthesis of ANMO involves a multi-step process that starts with the reaction of 4-methylacetophenone with hydroxylamine hydrochloride in the presence of sodium acetate to form 4-methylphenylacetoxime. This intermediate is then treated with sodium nitrite in the presence of acetic acid to form the final product ANMO. The yield of ANMO is typically around 50%, and the purity can be improved through recrystallization.
Eigenschaften
IUPAC Name |
3-[(E)-1-(4-methylphenyl)ethylideneamino]oxy-5-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-3-5-12(6-4-10)11(2)17-21-15-8-13(16)7-14(9-15)18(19)20/h3-9H,16H2,1-2H3/b17-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODQXFOMPOIEBT-GZTJUZNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC2=CC(=CC(=C2)[N+](=O)[O-])N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC2=CC(=CC(=C2)[N+](=O)[O-])N)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-(4-Methylphenyl)ethanone O-(3-amino-5-nitrophenyl)oxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine](/img/structure/B2405709.png)
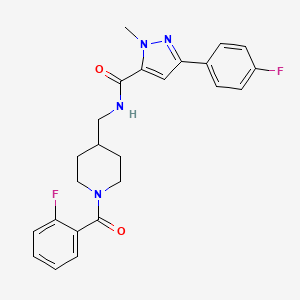
![N-[(4-methoxyphenyl)methyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B2405713.png)
![(Z)-2-(2,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2405714.png)
![N-(2-Cyclopropylpropan-2-yl)-4-methyl-2-(methylamino)pyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2405715.png)
![2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2405717.png)
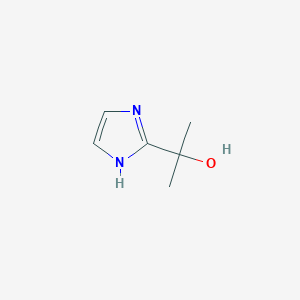
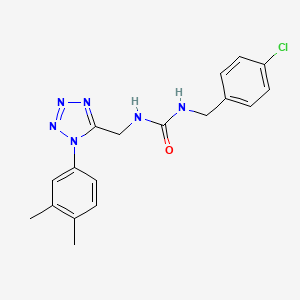
![(E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide](/img/structure/B2405724.png)
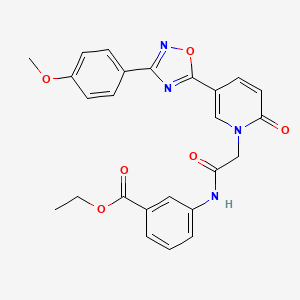
![Methyl 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2405727.png)
![N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2405728.png)
